molecular formula C20H26N2O4S B5606720 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide

Cat. No. B5606720
M. Wt: 390.5 g/mol
InChI Key: DIRFQILOMNEXTK-UHFFFAOYSA-N
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Description

"N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide" is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions. For example, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones involved a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates, highlighting the complexity of synthesizing such compounds (Gütschow et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant stability and reactivity, which are crucial for their biological activity. For instance, 2-(diethylamino)thieno[1,3]oxazin-4-ones show extraordinary chemical stability, important for their function as enzyme inhibitors (Gütschow et al., 1999).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including electrophilic substitution reactions, as seen in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov et al., 2017). Such reactions are pivotal in modifying the structure and enhancing biological activity.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It would depend on the biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound are not specified in the available literature . Potential areas of interest could include exploring its synthesis, its reactivity with other compounds, and its potential uses in various fields such as medicine or materials science.

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRFQILOMNEXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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